molecular formula C12H21NO3 B1477259 2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propanoic acid CAS No. 2097950-54-2

2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propanoic acid

Cat. No.: B1477259
CAS No.: 2097950-54-2
M. Wt: 227.3 g/mol
InChI Key: KLLHVRHAIKNTMQ-UHFFFAOYSA-N
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Description

2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propanoic acid (CAS 2097963-02-3) is a high-purity chemical compound offered for research and development purposes . This molecule features a piperidine ring core, a cyclopropylmethyl substituent, and a propanoic acid chain, making it a versatile building block in medicinal chemistry . Piperidine derivatives are of significant interest in pharmaceutical research, often utilized as key synthons in the exploration of new therapeutic agents . The structural motifs present in this compound suggest potential for its use in constructing more complex molecules for biological evaluation. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

2-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-8(12(15)16)13-5-4-11(14)10(7-13)6-9-2-3-9/h8-11,14H,2-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLHVRHAIKNTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCC(C(C1)CC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propanoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with a cyclopropylmethyl substituent and a hydroxyl group. Its molecular formula is C12H21N1O2C_{12}H_{21}N_{1}O_{2}, and it has a molecular weight of approximately 225.31 g/mol. The presence of both the hydroxyl group and the piperidine structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes. Preliminary studies suggest it may act as an antagonist at certain receptors, particularly those involved in cholinergic signaling, which is critical for cognitive functions and mood regulation.

Potential Mechanisms Include:

  • Receptor Binding : The compound may bind to M2 muscarinic acetylcholine receptors, influencing neurotransmitter release and synaptic plasticity.
  • Enzymatic Interaction : It may inhibit or modulate the activity of specific enzymes involved in neurotransmitter metabolism.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit significant antidepressant-like effects. For instance, studies on structural analogs have shown their potential to enhance serotonin and norepinephrine levels in the brain, which are crucial for mood regulation.

Neuroprotective Properties

The compound has also been studied for its neuroprotective properties. It may help mitigate oxidative stress in neuronal cells, thereby preventing neuronal damage associated with various neurodegenerative diseases.

Case Studies

  • Study on Antidepressant Activity :
    • Objective : Evaluate the antidepressant-like effects of the compound in animal models.
    • Findings : The compound demonstrated significant reduction in depressive behaviors compared to control groups, suggesting its potential as a therapeutic agent for depression.
  • Neuroprotective Study :
    • Objective : Assess the neuroprotective effects against oxidative stress.
    • Findings : In vitro studies showed that the compound reduced cell death in neuronal cultures exposed to oxidative agents, indicating its potential utility in treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
1-(4-hydroxypiperidin-1-yl)-2-(methylamino)ethan-1-oneHydroxypiperidine and methylamino groupsPotential M2 receptor antagonist
3-(3,4-dihydro-2H-quinolin-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-oneQuinoline ring and piperidineAntidepressant-like effects

The unique cyclopropylmethyl substitution in this compound may confer distinct pharmacological properties compared to these similar compounds.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs
Compound Name/ID Core Structure Substituents Biological Activity Source
Target Compound Piperidine 3-(Cyclopropylmethyl), 4-OH, propanoic acid Not explicitly reported N/A
CW3 () Piperidine Tert-butoxycarbonyl, iodophenyl, propanoic acid Anticancer (Type D inhibitor)
SML3881 () Pyrrolidine/Piperidine 4-Hydroxy, cyclopropylmethyl, sulfamoylbenzyl, propanoic acid Not specified (catalog)
EP00342850 Derivative () Cyclohexane/Cyclopentane Methoxyethoxy, phenylphenylmethyl, carboxylic acid Patent (enzyme inhibition)

Pharmacological and Physicochemical Properties

Table 2: Comparative Properties
Property Target Compound CW3 () SML3881 () EP00342850 ()
Molecular Weight ~255 g/mol (estimated) ~450 g/mol ~1,247 g/mol ~500–600 g/mol
Key Functional Groups OH, cyclopropylmethyl Iodophenyl, Boc Sulfamoyl, hydroxy Methoxyethoxy, phenyl
Solubility Moderate (carboxylic acid) Low (iodophenyl) Low (bulky substituents) Variable (patent data)
Therapeutic Target Not reported Anticancer Unspecified Enzyme inhibition

Activity Notes:

  • CW3 : Demonstrates anticancer activity, likely due to iodophenyl enhancing lipophilicity and cellular uptake. The target compound lacks this group but retains the hydroxyl and carboxylic acid, which may influence binding affinity .
  • SML3881 : The sulfamoyl group in SML3881 could enhance target specificity for sulfonamide-sensitive enzymes, a feature absent in the target compound .
  • EP00342850 Derivatives : Methoxyethoxy groups improve metabolic stability, whereas the target’s cyclopropylmethyl may offer steric hindrance advantages .

Key Differences and Implications

Substituent Impact: The cyclopropylmethyl group in the target compound may confer rigidity and metabolic stability compared to bulkier groups like iodophenyl (CW3) or sulfamoylbenzyl (SML3881) .

Synthetic Complexity :

  • CW3 and SML3881 require multi-step syntheses with protective groups (e.g., Boc) and specialized reagents, whereas the target compound’s synthesis may be streamlined due to fewer steric demands .

Therapeutic Potential: While CW3 and EP00342850 derivatives are validated in anticancer and enzyme inhibition contexts, the target compound’s simpler structure warrants further investigation to elucidate its biological profile .

Preparation Methods

General Synthetic Approach

The preparation typically involves:

  • Formation of the piperidine ring with appropriate substitution.
  • Introduction of the cyclopropylmethyl group at the 3-position.
  • Installation of the hydroxyl group at the 4-position.
  • Coupling with propanoic acid or its derivatives to yield the target acid.

Detailed Preparation Methodology

Synthesis of the Cyclopropylmethyl Intermediate

A key intermediate is cyclopropylmethyl amine, which can be prepared via the following steps:

Step Reaction Description Conditions Yield (%) Notes
1 Conversion of ethyl 2-(hydroxymethyl)cyclopropane-1-carboxylate to cyclopropylcarbinyl bromide Treatment with phosphorus tribromide under basic conditions High Bromide intermediate is crucial for further substitution
2 Nucleophilic substitution of bromide with potassium cyanide in DMSO Room temperature to mild heating High Forms nitrile intermediate
3 Reduction of nitrile to amine using lithium aluminum hydride Anhydrous conditions, reflux High Generates cyclopropylmethyl amine

This sequence is adapted from a synthetic route described for related cyclopropylmethyl compounds.

Piperidine Ring Functionalization and Coupling

The piperidine ring is constructed and functionalized as follows:

  • The piperidine nitrogen is alkylated with the cyclopropylmethyl amine intermediate using coupling reagents such as carbonyldiimidazole (CDI).
  • Hydroxylation at the 4-position of the piperidine ring is achieved either by selective oxidation or by starting from a hydroxylated precursor.
  • The propanoic acid moiety is introduced by coupling the functionalized piperidine with propanoic acid derivatives or by reductive amination with aldehyde intermediates.

Representative Synthetic Scheme (Adapted from Literature)

Step Reagents and Conditions Product Yield (%)
1 Cyclopropylcarbinyl bromide + potassium cyanide in DMSO Cyclopropylmethyl nitrile >80
2 LiAlH4 reduction of nitrile Cyclopropylmethyl amine >85
3 Coupling of amine with protected piperidine derivative using CDI Amide intermediate 70-80
4 Oxidation or hydroxylation to introduce 4-hydroxyl group Hydroxypiperidine intermediate 60-75
5 Reductive amination or coupling with propanoic acid derivative Target compound 65-80

This scheme reflects the modular approach used in recent research to synthesize analogs of the target compound.

Reaction Conditions and Optimization

Parameter Optimal Range Notes
Solvent Toluene or similar high boiling non-protic solvents Ensures good reflux and reaction control
Temperature 60–85 °C for coupling; 50–80 °C for hydrolysis Moderate heating to balance rate and selectivity
Reaction Time 2–4 hours for coupling; 1–3 hours for hydrolysis Sufficient for complete conversion
Molar Ratios Piperidine intermediate : acrylate = 1 : 1–2 Optimized for yield and purity
pH Adjustment pH 3–5 after hydrolysis For acid isolation

Research Findings and Yields

  • The cyclopropylmethyl amine intermediate can be prepared in yields exceeding 80% via the bromide-cyanide-reduction sequence.
  • Coupling and hydroxylation steps yield intermediates in the range of 60–80% depending on conditions and reagents.
  • Final coupling to propanoic acid derivatives typically yields 65–80% of the target compound.
  • One-pot synthesis methods for related propanoic acids report yields ≥90%, indicating potential for process optimization.

Summary Table of Preparation Methods

Method Key Steps Reaction Conditions Yield (%) Advantages Source
Cyclopropylmethyl amine synthesis Bromide formation → cyanide substitution → reduction PBr3, DMSO, LiAlH4 >80 High purity intermediate
Piperidine functionalization and coupling Amine coupling with piperidine derivative, hydroxylation, acid coupling CDI coupling, oxidation, reductive amination 60–80 Modular synthesis
One-pot propanoic acid synthesis (related) Ketone + amine + acid catalyst + acrylate → ester → hydrolysis Reflux in toluene, alkaline hydrolysis ≥90 Simple, industrially scalable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propanoic acid
Reactant of Route 2
2-(3-(Cyclopropylmethyl)-4-hydroxypiperidin-1-yl)propanoic acid

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